GW583340 Dihydrochloride: A Technical Guide to its Mechanism of Action
GW583340 Dihydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW583340 dihydrochloride is a potent, orally active, dual inhibitor of the epidermal growth factor receptor (EGFR, ErbB1) and human epidermal growth factor receptor 2 (HER2, ErbB2) tyrosine kinases. This document provides an in-depth technical overview of the core mechanism of action of GW583340, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its interaction with the EGFR/HER2 signaling pathway. The information is intended to support researchers, scientists, and professionals involved in drug development and cancer research.
Core Mechanism of Action: Dual Inhibition of EGFR and HER2 Tyrosine Kinases
GW583340 exerts its anti-tumor activity by targeting the intracellular tyrosine kinase domains of both EGFR and HER2.[1] These receptor tyrosine kinases are critical components of signaling pathways that regulate cell proliferation, survival, differentiation, and migration. In many cancer types, these receptors are overexpressed or mutated, leading to uncontrolled cell growth.
Upon binding of their respective ligands, EGFR and HER2 form homodimers or heterodimers, which triggers the autophosphorylation of specific tyrosine residues within their intracellular domains. This phosphorylation creates docking sites for various downstream signaling proteins, initiating a cascade of events that ultimately promotes cancer cell proliferation and survival.
GW583340 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the EGFR and HER2 kinase domains. This binding event prevents the transfer of phosphate from ATP to the tyrosine residues, thereby inhibiting receptor autophosphorylation and blocking the activation of downstream signaling pathways.
Quantitative Data: Inhibitory Potency
The inhibitory activity of GW583340 against EGFR and HER2 has been quantified through enzymatic assays. The half-maximal inhibitory concentration (IC50) values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.
| Target Kinase | IC50 (nM) |
| EGFR (ErbB1) | 10.8 |
| HER2 (ErbB2) | 9.2 |
Data sourced from in vitro kinase assays.
Signaling Pathway Inhibition
The inhibition of EGFR and HER2 by GW583340 disrupts multiple downstream signaling cascades crucial for tumor growth and survival. The primary pathways affected include the Ras/Raf/MEK/ERK (MAPK) pathway, which is central to cell proliferation, and the PI3K/Akt/mTOR pathway, a key regulator of cell survival and metabolism.
Below is a diagram illustrating the EGFR/HER2 signaling pathway and the point of inhibition by GW583340.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines the methodology used to determine the IC50 values of GW583340 against EGFR and HER2 kinases.
Objective: To quantify the inhibitory activity of GW583340 on the enzymatic function of purified EGFR and HER2 tyrosine kinases.
Materials:
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Recombinant human EGFR and HER2 kinase domains
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GW583340 dihydrochloride
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ATP (Adenosine triphosphate)
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Poly(Glu, Tyr) 4:1 peptide substrate
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96-well microtiter plates
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Kinase buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.1% Triton X-100)
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Radiolabeled ATP ([γ-32P]ATP or [γ-33P]ATP)
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Phosphocellulose filter paper
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Scintillation counter
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DMSO (Dimethyl sulfoxide) for compound dilution
Procedure:
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Compound Preparation: Prepare a stock solution of GW583340 in DMSO. Create a series of dilutions of the compound in kinase buffer.
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Reaction Setup: In a 96-well plate, add the following components in order:
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Kinase buffer
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Diluted GW583340 or DMSO (for control wells)
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Recombinant EGFR or HER2 kinase
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Poly(Glu, Tyr) substrate
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Initiation of Reaction: Initiate the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP to each well.
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Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
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Termination of Reaction: Stop the reaction by adding a solution like phosphoric acid.
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Substrate Capture: Spot a portion of the reaction mixture from each well onto phosphocellulose filter paper. The phosphorylated substrate will bind to the paper.
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Washing: Wash the filter paper multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated radiolabeled ATP.
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Quantification: Measure the amount of radioactivity incorporated into the substrate on the filter paper using a scintillation counter.
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Data Analysis: Calculate the percentage of kinase inhibition for each concentration of GW583340 relative to the control (DMSO-treated) wells. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay
This protocol describes a general method to assess the effect of GW583340 on the proliferation of cancer cell lines that overexpress EGFR and/or HER2, such as BT474 (breast carcinoma) and N87 (gastric carcinoma).
Objective: To determine the concentration-dependent inhibitory effect of GW583340 on the growth of cancer cell lines.
Materials:
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Cancer cell lines (e.g., BT474, N87)
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Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
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GW583340 dihydrochloride
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96-well cell culture plates
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Cell proliferation reagent (e.g., MTT, XTT, or CellTiter-Glo®)
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Plate reader (spectrophotometer or luminometer)
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DMSO for compound dilution
Procedure:
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Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
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Compound Treatment: Prepare serial dilutions of GW583340 in complete cell culture medium. Remove the existing medium from the wells and replace it with the medium containing the different concentrations of GW583340. Include wells with medium and DMSO as a vehicle control.
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Incubation: Incubate the plates for a period of 72 hours.
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Cell Viability Measurement:
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For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated solubilizing agent) and measure the absorbance at the appropriate wavelength (e.g., 570 nm).
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For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a plate reader.
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Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of GW583340 compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.
Conclusion
GW583340 dihydrochloride is a dual inhibitor of EGFR and HER2 tyrosine kinases, effectively blocking the signaling pathways that drive the proliferation and survival of certain cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive understanding of its core mechanism of action, supporting its further investigation and development as a potential anti-cancer therapeutic.
